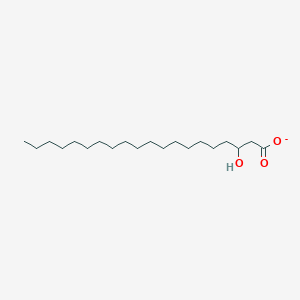
3-Hydroxyicosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxyicosanoate is a hydroxy fatty acid anion that is the conjugate base of 3-hydroxyicosanoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a long-chain fatty acid anion, a 3-hydroxy fatty acid anion and a hydroxy fatty acid anion 20:0. It derives from an icosanoate. It is a conjugate base of a 3-hydroxyicosanoic acid.
Wissenschaftliche Forschungsanwendungen
Tissue Engineering and Medical Devices
Polyhydroxyalkanoates (PHA), including forms like 3-hydroxyicosanoate, are used in tissue engineering due to their biodegradability and thermoprocessability. These materials are suitable for various medical applications, such as sutures, cardiovascular patches, stents, and more. They exhibit favorable mechanical properties, biocompatibility, and controlled degradation times, making them highly suitable for tissue repair and artificial organ construction (Chen & Wu, 2005); (Wu, Wang, & Chen, 2009).
Composite Materials for Biomedical Applications
Research on polyhydroxyalkanoates/inorganic phase composites, such as those incorporating 3-hydroxyicosanoate, has expanded. These composites are engineered to improve mechanical properties and biodegradability, and are used in tissue engineering scaffolds. The combination with inorganic phases like hydroxyapatite and bioactive glass enhances their applicability in biomedical contexts (Misra et al., 2006).
Nerve Tissue Engineering
Studies have shown that scaffolds made from polyhydroxyalkanoates, including 3-hydroxyicosanoate variants, can promote the differentiation of human bone marrow mesenchymal stem cells into nerve cells, suggesting potential applications in nerve tissue engineering and treatment of nerve injuries (Wang et al., 2010).
Bioplastics and Industrial Applications
3-Hydroxypropionate-containing polyesters, closely related to 3-hydroxyicosanoate, are used as bioplastics. They serve as biodegradable alternatives to petrochemical-derived plastics. Their application spans from manufacturing everyday objects to medical devices, offering a sustainable and environmentally friendly solution (Andreeßen & Steinbüchel, 2010); (Andreeßen, Taylor, & Steinbüchel, 2014).
Enzyme Engineering for Biopolymer Production
Enzyme engineering, particularly of polyhydroxyalkanoate synthase, has been pursued to improve the production efficiency of biopolymers like 3-hydroxyicosanoate. This includes enhancing enzyme activity and substrate specificity to produce custom-made biopolymers for various applications (Nomura & Taguchi, 2007).
Biomedical Systems and Drug Delivery
Recent advances in the use of polyhydroxyalkanoates for biomedical systems and drug delivery applications have been noted. These materials, including forms with 3-hydroxyicosanoate, are used for the development of biocompatible and biodegradable medical devices, offering a promising avenue for controlled delivery of therapeutic agents (Carvalho et al., 2021).
Biodegradation and Environmental Impact
The biodegradation of polyhydroxyalkanoates with different chemical compositions, including those containing 3-hydroxyicosanoate, has been studied. Understanding their degradation in various environments is crucial for assessing their environmental impact and sustainability (Volova et al., 2017).
Eigenschaften
Produktname |
3-Hydroxyicosanoate |
|---|---|
Molekularformel |
C20H39O3- |
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
3-hydroxyicosanoate |
InChI |
InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20(22)23/h19,21H,2-18H2,1H3,(H,22,23)/p-1 |
InChI-Schlüssel |
XXKHCFPQYSMGCI-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(CC(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



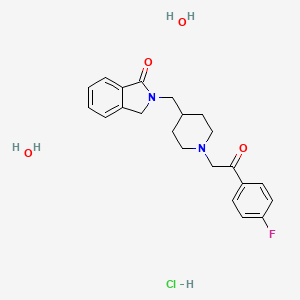
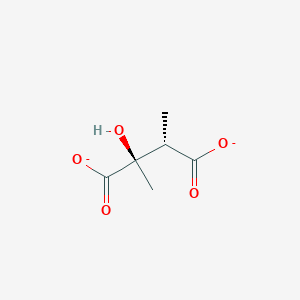



![4-(3-Hydroxy-10,13-dimethyl-15-oxo-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1258490.png)
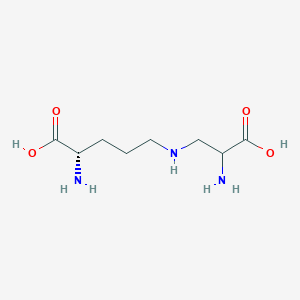

![3-Hydroxy-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1258494.png)
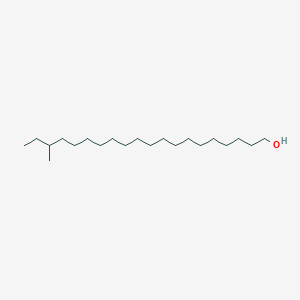
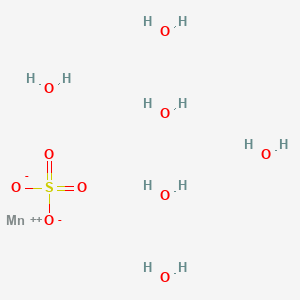
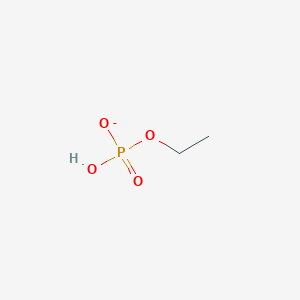

![{4-[(6-(ethoxycarbonyl)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B1258500.png)